

# Application Notes and Protocols for 4-(4-Bromophenyl)tetrahydropyran in Agrochemical Synthesis

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## Compound of Interest

Compound Name: 4-(4-Bromophenyl)tetrahydropyran

Cat. No.: B1288293

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These application notes provide a comprehensive overview of the potential uses of **4-(4-Bromophenyl)tetrahydropyran** as a key intermediate in the synthesis of novel agrochemicals. The document outlines a hypothetical synthetic pathway to a potential herbicidal agent, leveraging the structural features of the starting material. Detailed experimental protocols, data presentation, and workflow visualization are provided to guide researchers in this area.

## Introduction: The Potential of 4-(4-Bromophenyl)tetrahydropyran in Agrochemicals

The development of new and effective agrochemicals is crucial for ensuring global food security. The tetrahydropyran (THP) moiety is a prevalent scaffold in a variety of biologically active molecules.<sup>[1]</sup> Its inclusion in a molecule can impart desirable physicochemical properties such as improved solubility and metabolic stability, which are advantageous for the bioavailability and efficacy of an active ingredient.<sup>[2][3]</sup>

The bromophenyl group is a versatile functional handle in organic synthesis, readily participating in a wide range of cross-coupling reactions.<sup>[4]</sup> This allows for the straightforward introduction of diverse molecular fragments, enabling the exploration of a broad chemical space in the search for new agrochemical leads. The presence of a bromine atom can also enhance the biological activity of the final compound.<sup>[5]</sup>

**4-(4-Bromophenyl)tetrahydropyran** combines these two valuable structural motifs, making it an attractive starting material for the synthesis of novel pesticides, including herbicides, fungicides, and insecticides. This document outlines a prospective application of this compound in the synthesis of a hypothetical herbicidal agent.

## Hypothetical Application: Synthesis of a Protoporphyrinogen Oxidase (PPO) Inhibitor

Protoporphyrinogen oxidase (PPO) is a well-established target for herbicides. This protocol describes a hypothetical synthesis of a PPO inhibitor, "Tetrahydropyran-phenyl-pyrazole-3-carboxylate," utilizing **4-(4-Bromophenyl)tetrahydropyran** as a key building block. The synthetic strategy involves a Suzuki coupling reaction to introduce a pyrazole moiety, a common toxophore in PPO-inhibiting herbicides.

## Experimental Protocols

### 3.1. General Suzuki Coupling Protocol for the Synthesis of Ethyl 1-(4-(tetrahydropyran-4-yl)phenyl)-1H-pyrazole-3-carboxylate

This protocol details the synthesis of a potential herbicidal compound from **4-(4-Bromophenyl)tetrahydropyran** and ethyl 1H-pyrazole-3-carboxylate.

Materials:

- **4-(4-Bromophenyl)tetrahydropyran**
- Ethyl 1H-pyrazole-3-carboxylate
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl<sub>2</sub>)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- 1,4-Dioxane (anhydrous)
- Water (degassed)
- Ethyl acetate

- Brine
- Magnesium sulfate ( $\text{MgSO}_4$ )

#### Procedure:

- To a dry round-bottom flask, add **4-(4-Bromophenyl)tetrahydropyran** (1.0 eq), ethyl 1H-pyrazole-3-carboxylate (1.2 eq), and potassium carbonate (2.5 eq).
- Evacuate and backfill the flask with argon three times.
- Add anhydrous 1,4-dioxane and degassed water (4:1 v/v).
- To the stirred suspension, add  $\text{Pd(dppf)Cl}_2$  (0.05 eq).
- Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired product.

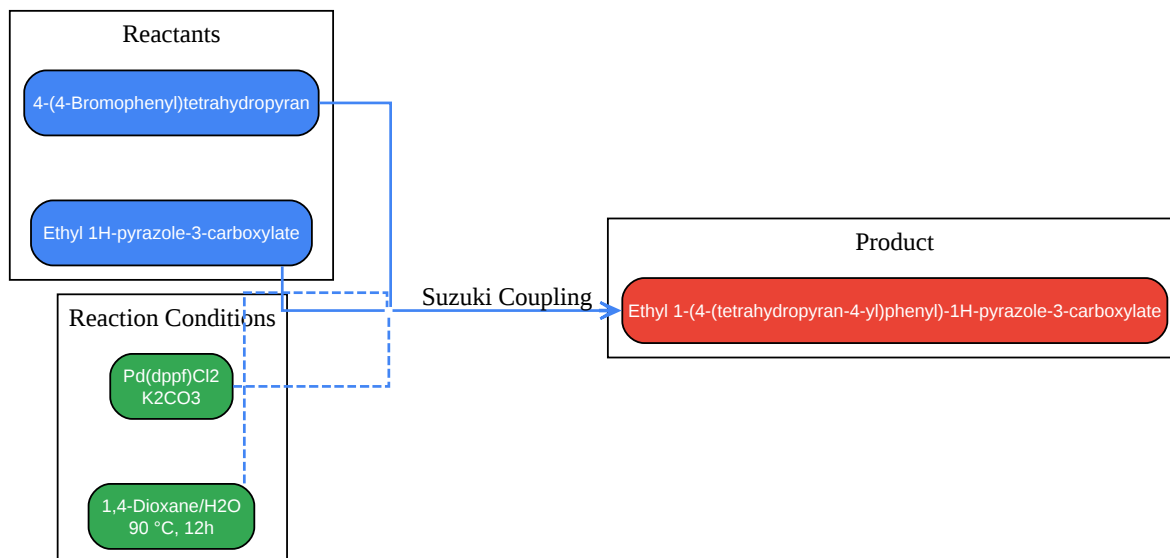
## Data Presentation

The following table summarizes the hypothetical quantitative data for the synthesis of Ethyl 1-(4-(tetrahydropyran-4-yl)phenyl)-1H-pyrazole-3-carboxylate.

Parameter	Value
Starting Material	4-(4-Bromophenyl)tetrahydropyran
Reagent	Ethyl 1H-pyrazole-3-carboxylate
Catalyst	Pd(dppf)Cl <sub>2</sub>
Base	K <sub>2</sub> CO <sub>3</sub>
Solvent	1,4-Dioxane/Water
Reaction Time	12 hours
Reaction Temperature	90 °C
Yield	85%
Purity (by HPLC)	>98%
Molecular Formula	C <sub>17</sub> H <sub>20</sub> N <sub>2</sub> O <sub>3</sub>
Molecular Weight	316.35 g/mol

## Visualization of the Synthetic Workflow

The following diagram illustrates the synthetic pathway from **4-(4-Bromophenyl)tetrahydropyran** to the target herbicidal compound.



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Caption: Synthetic workflow for the preparation of a potential PPO-inhibiting herbicide.

## Conclusion

**4-(4-Bromophenyl)tetrahydropyran** represents a promising and versatile building block for the synthesis of novel agrochemicals. The protocol and data presented herein provide a conceptual framework for the development of new herbicidal agents based on this scaffold. The synthetic route is robust and amenable to modification, allowing for the creation of a diverse library of compounds for biological screening. Further research into the structure-activity relationships of these derivatives could lead to the discovery of next-generation crop protection solutions.

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